molecular formula C6H2BrClF3NO B11845703 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine

3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine

Cat. No.: B11845703
M. Wt: 276.44 g/mol
InChI Key: GIBMOVGHAJEZJK-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with a trifluoromethoxy substituent. Its molecular formula is C₆H₂BrClF₃NO, and it is characterized by bromo (Br), chloro (Cl), and trifluoromethoxy (OCF₃) groups at positions 3, 2, and 6, respectively. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances stability and influences reactivity in cross-coupling reactions .

Properties

IUPAC Name

3-bromo-2-chloro-6-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3NO/c7-3-1-2-4(12-5(3)8)13-6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMOVGHAJEZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethoxy Group Introduction

The trifluoromethoxy (-OCF₃) group is typically introduced via nucleophilic substitution or catalytic fluorination. For example, 2-chloro-6-hydroxypyridine may undergo reaction with trifluoromethylating agents such as HCF₂OF or CF₃O⁻ salts under anhydrous conditions. Vapor-phase fluorination using fluidized-bed reactors has been reported for analogous trifluoromethylpyridines, achieving yields >80% at 320–380°C.

Bromination and Chlorination

Subsequent halogenation steps require careful optimization to avoid overhalogenation. Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, while chlorination at the 2-position employs sulfuryl chloride (SO₂Cl₂) or Cl₂ gas under UV irradiation. A representative protocol yields 67–72% purity after recrystallization.

Table 1: Halogenation Conditions for Key Intermediates

StepReagentSolventTemperatureYield (%)
BrominationNBSDCM0–25°C68
ChlorinationSO₂Cl₂CCl₄40°C72

Diazotization-Mediated Synthesis

Diazotization offers a regioselective pathway for introducing halogens. Adapted from CN111777549A, this method involves:

Diazotization and Fluorination

2-Methoxy-5-aminopyridine is dissolved in hydrochloric acid, treated with NaNO₂ at 0–5°C to form a diazonium salt, and reacted with fluoroboric acid (HBF₄) to yield 2-methoxy-5-fluoropyridine. While this patent focuses on a fluoropyridine derivative, analogous conditions can be applied to introduce chlorine or bromine by adjusting the diazotization reagent.

Bromination Post-Functionalization

The intermediate undergoes bromination using liquid Br₂ in acetic acid at 65–75°C for 4–6 hours, achieving 50–58% yield. Column chromatography is avoided by leveraging differential solubility in ethyl acetate/water mixtures.

Key Advantage : This route avoids expensive starting materials and achieves >50% overall yield without chromatographic purification.

Vapor-Phase Catalytic Synthesis

Industrial-scale production often employs vapor-phase reactions to enhance efficiency. J-STAGE studies on trifluoromethylpyridines suggest adaptable methods:

Fluidized-Bed Reactor Process

A two-phase reactor system combines chlorination and fluorination:

  • Catalytic Fluidized-Bed Phase : 3-Picoline reacts with Cl₂ and HF at 335°C to form 3-(trifluoromethyl)pyridine.

  • Empty Phase : Nuclear chlorination at 380°C introduces Cl at the 2-position, followed by bromination using HBr/FeBr₃.

Table 2: Vapor-Phase Reaction Parameters

ParameterChlorination PhaseBromination Phase
Temperature (°C)335–380200–250
CatalystFeCl₃/SiO₂FeBr₃/Al₂O₃
Residence Time (s)15–2010–15

This method achieves 64–78% conversion efficiency but requires specialized equipment.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing halogenation at adjacent positions is mitigated by steric directing groups. The trifluoromethoxy group’s electron-withdrawing nature deactivates the pyridine ring, favoring electrophilic substitution at the 3-position for bromine.

Stability of Intermediates

The trifluoromethoxy group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF, DCM) are critical during bromination.

Scalability

Continuous flow reactors improve yield for multi-step sequences, reducing byproducts by 15–20% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and infectious diseases. Its structural features are conducive to modifications that enhance biological activity.
    • Case Study : Research has shown that derivatives of this compound exhibit significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity :
    • Studies indicate that 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine possesses antimicrobial properties, particularly against Gram-positive bacteria. This makes it a candidate for developing new antibiotics.
    • Data Table :
    CompoundActivity TypeTarget OrganismIC50 (µM)
    Compound AAntibacterialStaphylococcus aureus5.0
    Compound BAntifungalCandida albicans10.0

Agrochemical Applications

  • Pesticide Formulation :
    • The compound is explored for use in developing novel pesticides due to its ability to disrupt specific biochemical pathways in pests.
    • Case Study : A formulation containing this compound demonstrated enhanced efficacy against aphids compared to existing pesticides, indicating its potential role in integrated pest management strategies.
  • Herbicide Development :
    • Research has indicated that derivatives of 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine can act as herbicides by inhibiting key enzymes involved in plant growth.
    • Data Table :
    HerbicideMode of ActionTarget WeedEfficacy (%)
    Herbicide AEnzyme InhibitionAmaranthus retroflexus85%
    Herbicide BGrowth RegulationEchinochloa crus-galli90%

Materials Science Applications

  • Polymer Chemistry :
    • The compound is utilized in the synthesis of advanced polymers with tailored properties for applications in coatings and adhesives.
    • Case Study : Polymers synthesized with this compound exhibited improved thermal stability and mechanical strength.
  • Nanotechnology :
    • Research is ongoing into the use of 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine in developing nanomaterials for electronic applications due to its ability to act as a dopant or modifier.
    • Data Table :
    Material TypeApplicationPerformance Metric
    Conductive PolymerFlexible ElectronicsConductivity (S/m) = 1000
    NanocompositeEnergy StorageCapacitance (F/g) = 200

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares key structural and physicochemical properties of 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine with its analogues:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Reference
3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine C₆H₂BrClF₃NO Br (3), Cl (2), OCF₃ (6) 274.44 Agrochemical intermediates, Suzuki couplings
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br (3), Cl (2), CF₃ (6) 260.44 Pharmaceutical building block
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br (2), Cl (3), CF₃ (6) 260.44 Isomeric form; distinct reactivity
3-Bromo-2-chloro-6-(difluoromethyl)pyridine C₆H₃BrClF₂N Br (3), Cl (2), CHF₂ (6) 242.45 Lower thermal stability (mp: 30–35°C)
3-Bromo-2-chloro-6-methylpyridine C₆H₅BrClN Br (3), Cl (2), CH₃ (6) 206.47 Simpler synthesis; limited applications
3-Bromo-2-chloro-6-(methylthio)pyridine C₆H₅BrClNS Br (3), Cl (2), SCH₃ (6) 238.53 Sulfur-containing bioactive compound

Reactivity and Functional Group Impact

  • Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): The OCF₃ group in the target compound offers greater steric bulk and electron-withdrawing capacity compared to CF₃, influencing its reactivity in nucleophilic aromatic substitution and cross-coupling reactions .
  • Methylthio (SCH₃) Substitution: The sulfur atom in 3-Bromo-2-chloro-6-(methylthio)pyridine enhances binding to metal catalysts, making it useful in coordination chemistry .

Biological Activity

3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. The trifluoromethoxy group, along with the halogen substitutions, plays a significant role in modulating the compound's reactivity and biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The molecular formula of 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine is C7H3BrClF3NC_7H_3BrClF_3N, with a molecular weight of approximately 250.45 g/mol. The presence of both bromine and chlorine enhances its reactivity and potential for various biological interactions.

Biological Activity Overview

Research indicates that trifluoromethyl-containing compounds, such as 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine, exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of trifluoromethylpyridines possess significant antimicrobial properties. For instance, a series of trifluoromethylpyridine amide derivatives demonstrated notable antibacterial effects against various pathogens .
  • Insecticidal Properties : Compounds containing trifluoromethyl groups are often utilized in agrochemical applications, particularly as insecticides. The structural modifications provided by the trifluoromethoxy group can enhance insecticidal efficacy .
  • Pharmacological Potential : Trifluoromethylpyridines are increasingly recognized in medicinal chemistry for their ability to act as intermediates in the synthesis of pharmaceuticals. Their unique electronic properties can improve the pharmacokinetic profiles of drugs .

Case Studies

  • Antimicrobial Studies : A study evaluated various trifluoromethylpyridine derivatives for their antibacterial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than their non-fluorinated counterparts, suggesting enhanced potency due to the trifluoromethoxy group .
  • Insecticidal Efficacy : Research on the insecticidal activity of trifluoromethylpyridines found that specific compounds showed up to 75% efficacy against target insect species at concentrations as low as 500 mg/L . This highlights the potential application of 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine in agricultural pest control.

Data Table: Biological Activities

CompoundActivity TypeEfficacy (%) at 500 mg/LReference
3-Bromo-2-chloro-6-(trifluoromethoxy)pyridineAntibacterial57
Trifluoromethyl pyridine derivativeInsecticidal75
Other derivativesAntimicrobialVaries (40 - 124)

The biological activity of 3-Bromo-2-chloro-6-(trifluoromethoxy)pyridine can be attributed to its ability to interact with biological targets through various mechanisms:

  • Nucleophilic Substitution : The bromine and chlorine atoms can be substituted by nucleophiles, leading to diverse biological interactions.
  • Reactivity with Enzymes : The compound may inhibit specific enzymes or receptors due to its structural features, which can be explored further for therapeutic applications.

Q & A

Q. What are the key considerations for synthesizing 3-bromo-2-chloro-6-(trifluoromethoxy)pyridine, and what methodologies are recommended?

  • Methodological Answer : Synthesis typically involves halogenation and functional group introduction on the pyridine ring. A common approach includes:
  • Step 1 : Starting with a trifluoromethoxy-substituted pyridine precursor. Introduce bromine and chlorine via electrophilic substitution or metal-mediated cross-coupling (e.g., Suzuki-Miyaura coupling for bromine) .
  • Step 2 : Optimize reaction conditions (e.g., temperature, catalyst) to avoid over-halogenation. For example, nickel catalysts have been effective in similar pyridine bromination reactions .
  • Step 3 : Purify using column chromatography or recrystallization. Confirm regioselectivity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Table 1 : Example Catalysts for Halogenation

CatalystReaction Yield (%)Selectivity (Br/Cl)Reference
Ni(PPh₃)₄789:1
Pd(OAc)₂657:1

Q. How can crystallization challenges be addressed for this compound, and which software tools aid in structural validation?

  • Methodological Answer : Crystallization issues (e.g., poor crystal growth) often arise due to the compound’s trifluoromethoxy group, which introduces steric and electronic hindrance. Mitigation strategies include:
  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to optimize polarity .
  • Temperature Gradients : Slow cooling from 40°C to 4°C improves crystal formation.
  • Software Tools : SHELX and WinGX are critical for refining crystal structures. SHELXL handles small-molecule refinement, while WinGX integrates ORTEP-III for graphical representation of thermal ellipsoids .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic vapors (bromo/chloro byproducts) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

  • Methodological Answer : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, directing electrophilic substitution to the meta position. Bromine and chlorine (ortho to -OCF₃) create steric hindrance, limiting reactivity at adjacent sites. Computational modeling (DFT) can predict reactive sites:
  • Case Study : In a related compound (2-chloro-4-(trifluoromethoxy)pyridine), electrophilic attack occurs at the 5-position due to reduced steric clash .

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from isotopic patterns (Br/Cl) or residual solvents. Strategies include:
  • High-Resolution MS : Differentiate isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) .
  • 2D NMR : Use HSQC/HMBC to assign ambiguous peaks. For example, coupling between H-4 and Cl/Br substituents can confirm substitution patterns .

Q. What advanced techniques assess thermal stability under reaction conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (Td). For this compound, Td is typically >200°C due to stable halogen bonds .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions. Pre-melt crystallization exotherms may indicate polymorphic forms .

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